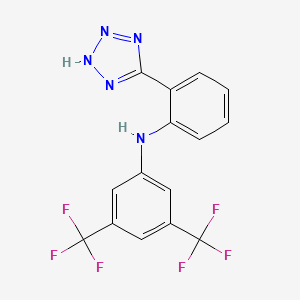
TAS2R14 agonist-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TAS2R14 agonist-1 is a compound that activates the bitter taste receptor TAS2R14, which is a member of the G protein-coupled receptor family. This receptor is known for its ability to detect a wide range of bitter-tasting compounds and is expressed in various tissues beyond the taste buds, including the lungs, heart, and gastrointestinal tract .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TAS2R14 agonist-1 typically involves a structure-based modeling approach starting from known agonists like flufenamic acid. The process includes molecular modeling, chemical synthesis, and in vitro profiling to design new agonists with improved potency . The reaction conditions often involve standard organic synthesis techniques, including the use of solvents, catalysts, and purification methods.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions for higher yields and purity, as well as implementing scalable purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
TAS2R14 agonist-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
TAS2R14 agonist-1 has a wide range of scientific research applications:
Chemistry: Used to study the structure-activity relationships of bitter taste receptors.
Biology: Investigates the physiological roles of TAS2R14 in various tissues.
Industry: May be used in the development of flavor enhancers or bitter taste masking agents.
Mechanism of Action
TAS2R14 agonist-1 exerts its effects by binding to the TAS2R14 receptor, which triggers a signaling cascade involving G proteins. This leads to the activation of downstream molecules such as phospholipase C β2 and transient receptor potential channel melastatin 5, resulting in various cellular responses .
Comparison with Similar Compounds
Similar Compounds
Flufenamic Acid: A known TAS2R14 agonist with anti-inflammatory properties.
Aristolochic Acid: Another TAS2R14 agonist with distinct binding properties.
Piperine: A compound that also activates TAS2R14 and is found in black pepper.
Uniqueness
TAS2R14 agonist-1 is unique due to its high potency and specificity for the TAS2R14 receptor. It has been designed through a structure-based approach to optimize its interaction with the receptor, making it a valuable tool for studying the physiological roles of TAS2R14 and its potential therapeutic applications .
Properties
Molecular Formula |
C15H9F6N5 |
|---|---|
Molecular Weight |
373.26 g/mol |
IUPAC Name |
N-[2-(2H-tetrazol-5-yl)phenyl]-3,5-bis(trifluoromethyl)aniline |
InChI |
InChI=1S/C15H9F6N5/c16-14(17,18)8-5-9(15(19,20)21)7-10(6-8)22-12-4-2-1-3-11(12)13-23-25-26-24-13/h1-7,22H,(H,23,24,25,26) |
InChI Key |
NATAYMPNRLKDFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNN=N2)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



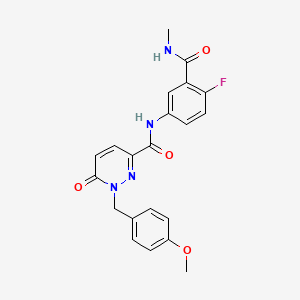
![[(2R,4S,5R)-4-acetyloxy-5-(2,6-dichloropurin-9-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B12387018.png)
![6-[(1S,2S,4S,5S)-4-hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-7-methoxychromen-2-one](/img/structure/B12387023.png)
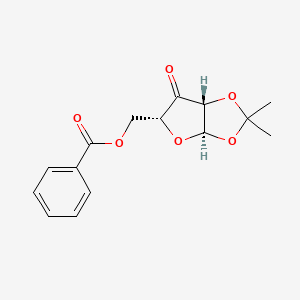
![(5E)-5-[(4-methoxyphenyl)methylidene]-3-phenacyl-1,3-thiazolidine-2,4-dione](/img/structure/B12387039.png)
![[13-[5-(3-azidopropylcarbamoyl)-2-carboxyphenyl]-6,7,7,19,19,20-hexamethyl-17-(sulfonatomethyl)-2-oxa-6-aza-20-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate;triethylazanium](/img/structure/B12387041.png)
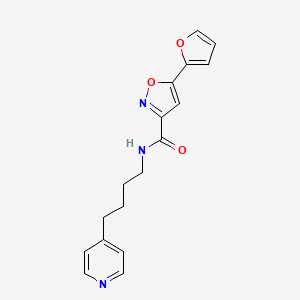

![N-[1-[4-[(1S)-1-[[5-fluoro-4-[(4S)-2-oxo-4-propan-2-yl-1,3-oxazolidin-3-yl]pyrimidin-2-yl]amino]ethyl]phenyl]piperidin-4-yl]ethenesulfonamide](/img/structure/B12387073.png)
![(17-Methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-yl) 3,5-ditert-butylbenzoate;chloride](/img/structure/B12387087.png)
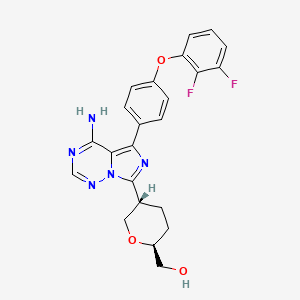
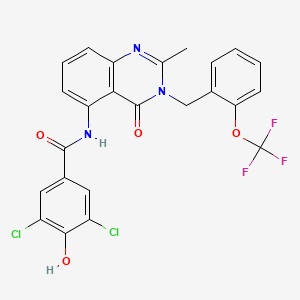
![(2~{S},3~{S})-3-[[5-dimethoxyphosphoryl-4-(5-fluoranyl-1~{H}-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl]amino]bicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B12387104.png)
